molecular formula C23H20N2O4 B11654277 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11654277
M. Wt: 388.4 g/mol
InChI Key: WNKKQOUPGJDRQB-UHFFFAOYSA-N
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Description

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound known for its diverse chemical properties and potential applications in various fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of multiple functional groups, including amino, hydroxy, methoxy, and nitrile groups, contributes to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One common method is the three-component one-pot reaction, which includes the following steps:

    Reactants: Vanillin, malononitrile, and an appropriate aldehyde.

    Catalyst: Often, a base such as piperidine or a Lewis acid like zinc chloride is used.

    Solvent: Ethanol or methanol is commonly employed.

    Conditions: The reaction is usually carried out under reflux conditions for several hours.

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and subsequent condensation to yield the desired chromene derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also enhances reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid.

    Reduction: Formation of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-amine.

    Substitution: Formation of various substituted chromene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the chromene core and various substituents can interact with biological targets, leading to inhibitory activity against specific enzymes.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. Studies have shown that certain derivatives exhibit anti-inflammatory, antioxidant, and anticancer activities. The ability to modify the functional groups allows for the optimization of these properties for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including corrosion inhibitors and UV-protective agents.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and covalent bonding. The specific pathways depend on the functional groups involved and the biological or chemical context. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-hydroxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the nitrile group, allows for unique interactions and modifications that are not possible with other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H20N2O4/c1-28-19-10-14(7-8-17(19)26)21-16(12-24)23(25)29-20-11-15(9-18(27)22(20)21)13-5-3-2-4-6-13/h2-8,10,15,21,26H,9,11,25H2,1H3

InChI Key

WNKKQOUPGJDRQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC=C4)N)C#N)O

Origin of Product

United States

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